4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid
Description
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid is an organic compound that features a complex structure with a combination of fluorene, naphthalene, and benzoic acid moieties
Properties
CAS No. |
648908-13-8 |
|---|---|
Molecular Formula |
C32H25NO2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[(9,9-dimethylfluoren-2-yl)-naphthalen-1-ylamino]benzoic acid |
InChI |
InChI=1S/C32H25NO2/c1-32(2)28-12-6-5-11-26(28)27-19-18-24(20-29(27)32)33(23-16-14-22(15-17-23)31(34)35)30-13-7-9-21-8-3-4-10-25(21)30/h3-20H,1-2H3,(H,34,35) |
InChI Key |
KMGDFYGWZRGPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 9,9-dimethyl-9H-fluorene-2-boronic acid and naphthalen-1-ylamine. These intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine
- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene
Uniqueness
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid is unique due to its combination of fluorene, naphthalene, and benzoic acid moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science .
Biological Activity
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid is a synthetic compound characterized by its unique structural features that combine elements of fluorenyl and naphthyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its effects on various cellular processes, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may exhibit anticancer activity by inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and metabolic pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of several benzoic acid derivatives on cancer cell lines. The findings indicated that 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid demonstrated significant inhibition of cell proliferation in human cancer cell lines, specifically Hep-G2 (liver cancer) and A2058 (melanoma) cells. The IC50 values were determined through MTT assays, showing a dose-dependent response.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid | Hep-G2 | 15.5 |
| 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid | A2058 | 12.3 |
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes was assessed through in vitro assays. Notably, it was found to inhibit cathepsins B and L, which are implicated in tumor metastasis.
| Enzyme | Activity (%) at 10 μM |
|---|---|
| Cathepsin B | 75 ± 5% |
| Cathepsin L | 68 ± 4% |
These results suggest that the compound may modulate proteolytic pathways critical for cancer progression.
The proposed mechanism of action involves the interaction of the compound with cellular signaling pathways that regulate apoptosis and cell cycle progression. The presence of the fluorenyl and naphthyl groups likely facilitates binding to target proteins through hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
